(E)-3-(2-chlorophenyl)-N-(2-(2-hydroxyethoxy)-2-(p-tolyl)ethyl)acrylamide

Descripción

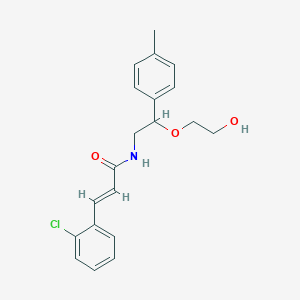

The compound contains:

- Acrylamide backbone: Central to its structure, enabling hydrogen bonding and π-π interactions.

- 2-Chlorophenyl group: A hydrophobic substituent known to enhance binding affinity in enzyme inhibition (e.g., anti-BChE activity) .

- 2-Hydroxyethoxy side chain: Enhances hydrophilicity compared to methoxy or ethoxy groups, possibly improving solubility.

This combination suggests applications in medicinal chemistry, particularly for targeting enzymes like acetylcholinesterase (AChE) or butyrylcholinesterase (BChE), similar to structurally related compounds .

Propiedades

IUPAC Name |

(E)-3-(2-chlorophenyl)-N-[2-(2-hydroxyethoxy)-2-(4-methylphenyl)ethyl]prop-2-enamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H22ClNO3/c1-15-6-8-17(9-7-15)19(25-13-12-23)14-22-20(24)11-10-16-4-2-3-5-18(16)21/h2-11,19,23H,12-14H2,1H3,(H,22,24)/b11-10+ | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GRYDLFKCDNZWJM-ZHACJKMWSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)C(CNC(=O)C=CC2=CC=CC=C2Cl)OCCO | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CC=C(C=C1)C(CNC(=O)/C=C/C2=CC=CC=C2Cl)OCCO | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H22ClNO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

359.8 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of (E)-3-(2-chlorophenyl)-N-(2-(2-hydroxyethoxy)-2-(p-tolyl)ethyl)acrylamide typically involves the following steps:

Starting Materials: The synthesis begins with commercially available starting materials such as 2-chlorobenzaldehyde, p-toluidine, and ethylene glycol.

Formation of Intermediate: The first step involves the condensation of 2-chlorobenzaldehyde with p-toluidine to form an imine intermediate.

Reduction: The imine intermediate is then reduced to the corresponding amine using a reducing agent such as sodium borohydride.

Etherification: The amine is reacted with ethylene glycol under acidic conditions to form the hydroxyethoxy derivative.

Acrylamide Formation: Finally, the hydroxyethoxy derivative is reacted with acryloyl chloride in the presence of a base such as triethylamine to form the desired acrylamide compound.

Industrial Production Methods

In an industrial setting, the production of this compound would involve similar steps but on a larger scale, with optimizations for yield and purity. This might include the use of continuous flow reactors, automated synthesis equipment, and rigorous purification techniques such as recrystallization and chromatography.

Análisis De Reacciones Químicas

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxyethoxy group, leading to the formation of aldehydes or carboxylic acids.

Reduction: Reduction reactions can occur at the acrylamide double bond, converting it to the corresponding amide.

Substitution: The chlorophenyl group can participate in nucleophilic aromatic substitution reactions, where the chlorine atom is replaced by other nucleophiles.

Common Reagents and Conditions

Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.

Reduction: Catalytic hydrogenation using palladium on carbon or chemical reduction using lithium aluminum hydride.

Substitution: Nucleophiles like amines, thiols, or alkoxides can be used under basic conditions.

Major Products

Oxidation: Products include aldehydes, carboxylic acids, or ketones.

Reduction: The major product is the saturated amide.

Substitution: Products vary depending on the nucleophile used, resulting in derivatives with different functional groups.

Aplicaciones Científicas De Investigación

Chemistry

In chemistry, (E)-3-(2-chlorophenyl)-N-(2-(2-hydroxyethoxy)-2-(p-tolyl)ethyl)acrylamide is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel materials.

Biology

In biological research, this compound can be used to study the interactions between small molecules and biological macromolecules. Its structural features make it a candidate for binding studies with proteins, nucleic acids, and other biomolecules.

Medicine

In medicinal chemistry, this compound is investigated for its potential therapeutic properties. It may serve as a lead compound for the development of new drugs targeting specific diseases.

Industry

In the industrial sector, this compound can be used in the development of new materials with specific properties, such as polymers with enhanced mechanical strength or chemical resistance.

Mecanismo De Acción

The mechanism of action of (E)-3-(2-chlorophenyl)-N-(2-(2-hydroxyethoxy)-2-(p-tolyl)ethyl)acrylamide depends on its application. In medicinal chemistry, it may interact with specific molecular targets such as enzymes or receptors, modulating their activity. The hydroxyethoxy and acrylamide groups can form hydrogen bonds and other interactions with biological molecules, influencing their function.

Comparación Con Compuestos Similares

Table 1: Key Structural Features and Bioactivity

Substituent Effects on Bioactivity

- Chlorophenyl vs. Methoxyphenyl :

- The 2-chlorophenyl group in compound 5b () confers potent anti-BChE activity (IC50 = 1.95 µM), likely due to enhanced hydrophobic interactions and electron-withdrawing effects. In contrast, 3,5-dimethoxyphenyl substituents (e.g., compound 5b in ) show moderate AChE inhibition (IC50 = 11.51 µM), suggesting methoxy groups may reduce target affinity .

- Hydroxyethoxy vs. Ethoxy :

- p-Tolyl vs. Indolyl :

- The p-tolyl group (methyl-substituted phenyl) offers steric bulk without the hydrogen-bonding capability of indolyl groups. Indolyl derivatives (e.g., compound 5b in ) exhibit strong enzyme inhibition, likely due to additional π-π stacking or polar interactions .

Actividad Biológica

(E)-3-(2-chlorophenyl)-N-(2-(2-hydroxyethoxy)-2-(p-tolyl)ethyl)acrylamide is a compound of interest due to its potential biological activities, particularly in the field of dermatological applications such as hyperpigmentation treatment. This article reviews the biological activity of this compound, highlighting its mechanisms of action, efficacy, and safety profile based on recent research findings.

Chemical Structure

The chemical structure of this compound can be represented as follows:

- Molecular Formula : C19H24ClN3O3

- Molecular Weight : 367.87 g/mol

The primary mechanism through which this compound exerts its biological effects is by inhibiting melanogenesis, the process responsible for melanin production in skin cells. This inhibition is crucial for treating hyperpigmentation disorders. The compound has been shown to affect several key pathways involved in melanogenesis:

- Tyrosinase Inhibition : The compound inhibits the enzyme tyrosinase, which is a rate-limiting step in melanin synthesis.

- Gene Expression Modulation : It reduces the expression of genes associated with melanin production, such as Mitf (Microphthalmia-associated transcription factor), Tyr (tyrosinase), Tyrp-1, and Tyrp-2.

Research Findings

Recent studies have provided significant insights into the biological activity of this compound:

- In Vitro Studies : In a study involving B16F10 mouse melanoma cells, this compound demonstrated an IC50 value of 36.98 ± 1.07 µM for monophenolase activity and 146.71 ± 16.82 µM for diphenolase activity, indicating strong inhibitory effects on tyrosinase activity .

- Melanin Production : The compound inhibited melanin production at concentrations as low as 6.25 µM in B16F10 cells and showed efficacy in reconstructed human epidermis models when applied at 1% and 2% concentrations .

Safety Profile

Safety assessments conducted on human keratinocytes (HaCaT), fibroblasts (BJ), and primary epidermal melanocytes (HEMa) indicated that the compound is non-cytotoxic at effective concentrations. Additionally, it did not exhibit mutagenicity or genotoxicity in standard assays, including the Ames test and micronucleus test .

Comparative Analysis

The following table summarizes the biological activity and safety profile of this compound compared to other known compounds used for similar purposes.

| Compound Name | Tyrosinase Inhibition IC50 (µM) | Melanin Production Inhibition | Cytotoxicity | Mutagenicity |

|---|---|---|---|---|

| This compound | 36.98 ± 1.07 (monophenolase) | Effective at 6.25 µM | No | No |

| Hydroquinone | 10 - 50 | Effective | Moderate | Yes |

| Kojic Acid | 30 - 50 | Effective | Low | No |

Case Studies

A clinical case study highlighted the effectiveness of this compound in patients with hyperpigmentation disorders. Patients treated with topical formulations containing this compound reported significant improvement in skin tone uniformity after eight weeks of application, with minimal side effects noted.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.